3-chloro-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
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Description
3-chloro-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C19H14Cl2N4OS and its molecular weight is 417.31. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of enzymes and receptors . They have shown diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to bind to their targets through various orientations, including nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biological Activity
3-chloro-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide, with CAS number 891097-22-6, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is C19H14Cl2N4OS with a molecular weight of 417.3 g/mol. The compound features a thiazolo-triazole core structure, which is significant for its biological activities.
Property | Value |
---|---|
CAS Number | 891097-22-6 |
Molecular Formula | C₁₉H₁₄Cl₂N₄OS |
Molecular Weight | 417.3 g/mol |
Density | N/A |
Melting Point | N/A |
Boiling Point | N/A |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole and triazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation. For instance, compounds with similar thiazolo-triazole structures have been reported to exhibit significant cytotoxicity against various cancer cell lines.
A study demonstrated that thiazole-linked compounds exhibited IC50 values lower than 20 mg/kg in various models of cancer, indicating their effectiveness as potential anticancer agents . The SAR analysis revealed that para-substituted phenyl groups enhance activity, particularly when halogenated .
Anticonvulsant Activity
The compound's structural similarities to other thiazole derivatives suggest potential anticonvulsant properties. Thiazole-based compounds have been evaluated for their efficacy in models such as the maximal electroshock seizure (MES) test and the pentylenetetrazol (PTZ) test. For instance, related compounds demonstrated effective doses significantly lower than standard anticonvulsants like ethosuximide .
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways associated with tumor growth and seizure activity. Thiazole derivatives often interact with cellular targets such as Bcl-2 proteins and other apoptotic regulators .
Case Study 1: Anticancer Efficacy
In a recent investigation involving thiazolidinone derivatives, researchers found that compounds with similar structural motifs to our compound exhibited significant anti-proliferative effects on A549 lung adenocarcinoma cells. The study reported IC50 values below those of established chemotherapeutics, underscoring the potential of these derivatives in cancer therapy .
Case Study 2: Anticonvulsant Properties
A comparative study on thiazole derivatives indicated that those with electron-withdrawing groups like chlorine showed enhanced anticonvulsant activity in rodent models. The specific compound under discussion could potentially leverage similar mechanisms due to its structural characteristics .
Properties
IUPAC Name |
3-chloro-N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N4OS/c20-14-6-4-12(5-7-14)17-23-19-25(24-17)16(11-27-19)8-9-22-18(26)13-2-1-3-15(21)10-13/h1-7,10-11H,8-9H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDYUQNIEHDTGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.